molecular formula C17H18N4O6 B11040637 4-(7-methoxy-1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(7-methoxy-1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11040637
M. Wt: 374.3 g/mol
InChI Key: RITJYUPALXGQHF-UHFFFAOYSA-N
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Description

1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 3-aminopyridine and hydrazine derivatives under acidic or basic conditions.

    Introduction of the benzodioxole moiety: This step involves the coupling of the pyrazolo[3,4-b]pyridine core with a benzodioxole derivative using palladium-catalyzed cross-coupling reactions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Reduction: The compound can undergo oxidation reactions to form corresponding oxides.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products

    Reduction: Amino derivatives.

    Oxidation: Oxidized derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as cell cycle regulation, apoptosis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ISOPROPYL-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H18N4O6

Molecular Weight

374.3 g/mol

IUPAC Name

4-(7-methoxy-1,3-benzodioxol-5-yl)-5-nitro-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H18N4O6/c1-8(2)20-16-10(6-18-20)13(14(21(23)24)17(22)19-16)9-4-11(25-3)15-12(5-9)26-7-27-15/h4-6,8,13-14H,7H2,1-3H3,(H,19,22)

InChI Key

RITJYUPALXGQHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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